Concanamycin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

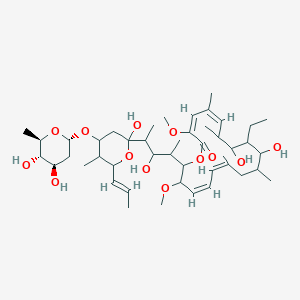

“4’-O-De(aminocarbonyl)concanamycin A” is a potent and selective inhibitor of vacuolar-type H±ATPase. It is a derivative of Concanamycin A, which is an H±ATPase (vacuolar) inhibitor .

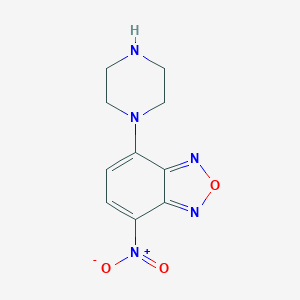

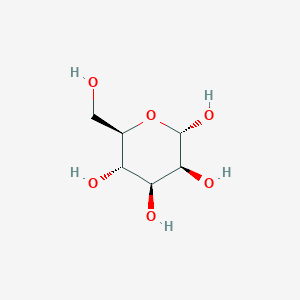

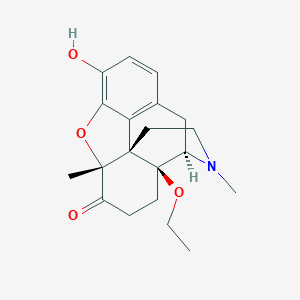

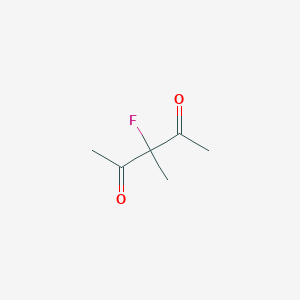

Molecular Structure Analysis

The molecular formula of “4’-O-De(aminocarbonyl)concanamycin A” is C45H74O13. This differs from Concanamycin A, which has a molecular formula of C46H75NO14 .Physical And Chemical Properties Analysis

The molecular weight of “4’-O-De(aminocarbonyl)concanamycin A” is 823.1 g/mol. This is slightly less than that of Concanamycin A, which has a molecular weight of 866.099 .Wissenschaftliche Forschungsanwendungen

Inhibitor von V-ATPasen und P-ATPasen

Concanamycin C ist als wichtiges Werkzeug für die Untersuchung der physiologischen Rolle von Vakuolär-Typ-Protonen-translozierenden ATPasen (V-ATPasen) und ATPasen mit phosphorylierten Zuständen (P-ATPasen) in tierischen und pflanzlichen Zellen sowie in Hefe, Pilzen und Bakterien anerkannt . V-ATPasen sind für die Ansäuerung eukaryotischer Organellen wie Endosomen und Lysosomen verantwortlich .

Unterdrückung der Antigenpräsentation

This compound wird verwendet, um die Antigenpräsentation durch MHC-Klasse-II-Moleküle zu unterdrücken . Diese Anwendung ist besonders relevant in der Immunologie und könnte Auswirkungen auf die Entwicklung von Behandlungen für Autoimmunerkrankungen haben.

Krebsforschung

Concanamycin A, eine eng verwandte Verbindung zu this compound, ist seit langem als ein starkes antineoplastisches Mittel bekannt . Es kann an mehrere Rezeptoren auf Krebszellen und normalen Zellen binden und die zugehörigen Signalkaskaden modulieren .

Induktion des Zelltods in aktivierten CD8+ CTL

Concanamycin A und B sind spezifische Inhibitoren von V-ATPase und es wurde gezeigt, dass sie selektiv den Zelltod in aktivierten CD8+ CTL induzieren . Dies könnte erhebliche Auswirkungen auf die Entwicklung gezielter Krebstherapien haben.

Studium des intrazellulären Membranverkehrs

Concanamycin A ist ein außergewöhnlich potenter und spezifischer Inhibitor der ATP-getriebenen Protonenpumpen, die als V-ATPasen bekannt sind . V-ATPasen spielen eine wichtige Rolle bei der Endocytose und dem intrazellulären Membranverkehr .

Potenzielle therapeutische Rolle bei der Behandlung von HIV

Es wurde festgestellt, dass Concanamycin A die Herunterregulierung von MHC-I auf der Zelloberfläche durch das HIV-kodierte akzessorische Protein Nef umkehrt . Dies deutet auf eine mögliche therapeutische Rolle von Concanamycin A bei der Verbesserung der immunvermittelten Clearance von HIV-infizierten Zellen hin<a aria-label="5: Concanamycin A has been found to reverse the downregulation of cell surface MHC-I by the HIV-encoded accessory protein Nef5" data-citationid="03f0445a-b5f2-44ef-12de-cdfdddb170c6-32" h="ID=SER

Wirkmechanismus

Target of Action

Concanamycin C, also known as 4’-O-De(aminocarbonyl)concanamycin A, is a potent and selective inhibitor of vacuolar-type H±ATPases (V-ATPases) . V-ATPases are ATP-driven proton pumps that play a crucial role in various cellular processes, including endocytosis and intracellular membrane trafficking .

Mode of Action

This compound interacts with V-ATPases, inhibiting their function . V-ATPases are responsible for acidifying intracellular compartments and translocating protons across the plasma membrane . By inhibiting these proton pumps, this compound disrupts the normal pH balance within cells, affecting various cellular processes .

Biochemical Pathways

The inhibition of V-ATPases by this compound affects several biochemical pathways. V-ATPases are involved in the regulation of intracellular and extracellular pH levels, which are critical for numerous biochemical reactions . Therefore, the inhibition of V-ATPases can have wide-ranging effects on cellular metabolism and signaling .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of V-ATPases by this compound can lead to a variety of cellular effects. For example, the disruption of pH balance within cells can affect protein folding and degradation, potentially leading to cell death . Additionally, the inhibition of V-ATPases can interfere with endocytosis and intracellular membrane trafficking, disrupting normal cellular function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of V-ATPases and, therefore, the efficacy of this compound . Additionally, the stability of this compound may be affected by factors such as temperature and light exposure.

Biochemische Analyse

Biochemical Properties

Concanamycin C interacts with V-ATPases, which are ATP-driven proton pumps . V-ATPases play a crucial role in acidifying intracellular compartments and translocating protons across the plasma membrane .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been reported to induce apoptosis in murine cells, evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . It also induced the production of nitric oxide and decreased cell growth and survival in mouse leukemic monocyte cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with V-ATPases . By inhibiting these ATP-driven proton pumps, this compound disrupts the acidification of intracellular compartments and the translocation of protons across the plasma membrane .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and specific inhibitor of V-ATPases , suggesting that its effects may be observed shortly after administration and persist as long as the compound is present.

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. Given its potent inhibitory effects on V-ATPases , it is reasonable to hypothesize that higher dosages would result in more pronounced effects.

Metabolic Pathways

Given its role as an inhibitor of V-ATPases , it likely interacts with metabolic processes related to proton transport and intracellular pH regulation.

Transport and Distribution

Given its role as an inhibitor of V-ATPases , it is likely to be found in locations where these enzymes are active, such as intracellular compartments and the plasma membrane.

Subcellular Localization

Given its role as an inhibitor of V-ATPases , it is likely to be found in locations where these enzymes are active, such as intracellular compartments and the plasma membrane.

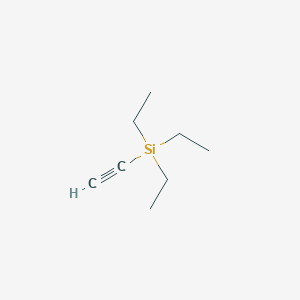

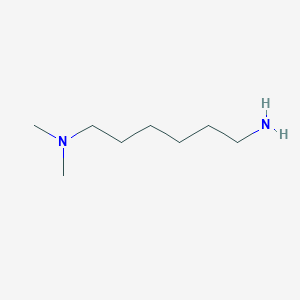

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-O-De(aminocarbonyl)concanamycin A' involves the conversion of concanamycin A to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Concanamycin A", "Methanol", "Hydrogen chloride", "Sodium bicarbonate", "Sodium hydroxide", "Acetic anhydride", "Triethylamine", "Methanesulfonic acid", "Dimethylformamide", "N,N-Dimethylpropargylamine", "Sodium cyanoborohydride", "Acetic acid", "Ethyl acetate", "Water" ], "Reaction": [ "Concanamycin A is dissolved in methanol and treated with hydrogen chloride to form the hydrochloride salt of concanamycin A.", "The hydrochloride salt is treated with sodium bicarbonate to neutralize the acid and form the free base of concanamycin A.", "The free base is then reacted with acetic anhydride and triethylamine to form the acetylated derivative of concanamycin A.", "The acetylated derivative is then treated with methanesulfonic acid to remove the acetyl group and form the corresponding methanesulfonate.", "The methanesulfonate is then reacted with N,N-dimethylpropargylamine in the presence of sodium cyanoborohydride to form the desired compound, '4'-O-De(aminocarbonyl)concanamycin A'.", "The final product is purified through a series of solvent extractions using ethyl acetate and water, and the purity is confirmed through analytical techniques such as HPLC and NMR spectroscopy." ] } | |

| 81552-34-3 | |

Molekularformel |

C45H74O13 |

Molekulargewicht |

823.1 g/mol |

IUPAC-Name |

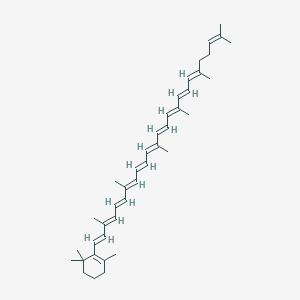

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |

InChI |

InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,45-/m1/s1 |

InChI-Schlüssel |

XKYYLWWOGLVPOR-GKJVGUBMSA-N |

Isomerische SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O |

SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |

Kanonische SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

concanamycin C TAN 1323 A TAN-1323 A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)

![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)